

Physicochemical Properties of N-Nitroaniline Isomers: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroaniline, an aromatic amine, exists in three isomeric forms: 2-nitroaniline (ortho-), 3-nitroaniline (meta-), and 4-nitroaniline (para-). The position of the nitro group (-NO2) relative to the amino group (-NH2) on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and potential applications, particularly in dye synthesis, pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their characterization, and a comparative analysis to aid in their selection and application in research and development.

Core Physicochemical Properties

The structural differences among the **N-nitroaniline** isomers give rise to distinct physical and chemical characteristics. These variations are primarily due to the interplay of inductive and resonance effects of the electron-withdrawing nitro group and the electron-donating amino group, as well as intramolecular hydrogen bonding in the ortho-isomer.

Data Summary

The following tables summarize the key quantitative physicochemical data for the **N-nitroaniline** isomers.



Table 1: General and Physical Properties of N-Nitroaniline Isomers

Property	2-Nitroaniline (ortho-)	3-Nitroaniline (meta-)	4-Nitroaniline (para-)
CAS Number	88-74-4[1]	99-09-2[1]	100-01-6[1]
Molecular Formula	C6H6N2O2	C6H6N2O2	C ₆ H ₆ N ₂ O ₂
Molar Mass (g/mol)	138.126[1]	138.126[1]	138.12[1]
Appearance	Orange solid[1]	Yellow solid[1]	Yellow or brown powder[1][2]
Melting Point (°C)	71.5[1]	114[1]	146 - 149[1][2]
Boiling Point (°C)	284[1]	306[1]	332[1][2]
Density (g/cm³)	~1.44	~1.44	~1.437

The para-isomer's high melting point is attributed to its symmetrical structure, which allows for efficient crystal packing.[1] In contrast, the ortho-isomer has the lowest melting point due to intramolecular hydrogen bonding, which reduces intermolecular forces.[1]

Table 2: Solubility and Acidity of N-Nitroaniline Isomers



Property	2-Nitroaniline (ortho-)	3-Nitroaniline (meta-)	4-Nitroaniline (para-)
Solubility in Water	0.117 g/100 mL (20°C)[1]	0.1 g/100 mL (20°C) [1]	0.08 g/100 mL (18.5°C)[1][2]
Solubility in Ethanol	Soluble	Soluble	Soluble (25 mg/mL)[3]
Solubility in Ether	Soluble	Soluble	Moderately Soluble
Solubility in Acetone	Soluble	Soluble	Soluble
pKa (of conjugate acid)	-0.26 to -0.3[1]	2.47 to 2.5[1]	1.0 to 1.1[1]
Dipole Moment (Debye)	~4.2	~4.9	~6.1 - 6.3

Note: Dipole moment values can vary based on the solvent and measurement technique. The general trend shows p-nitroaniline having the highest dipole moment due to the vector alignment of the electron-donating amino group and the electron-withdrawing nitro group.[1]

The basicity of the isomers is significantly influenced by the electronic effects of the nitro group. All isomers are weaker bases than aniline. 3-Nitroaniline is the strongest base among the three because the nitro group at the meta position cannot directly delocalize the lone pair of electrons from the amino group through resonance.[1] The ortho- and para-isomers are weaker bases due to the strong resonance and inductive electron-withdrawing effects of the nitro group.[1]

Spectroscopic Properties

Spectroscopic analysis provides a unique fingerprint for each isomer.

Table 3: UV-Vis Spectroscopic Data for N-Nitroaniline Isomers



Isomer	λmax (nm)	Solvent
2-Nitroaniline	~411	Water
3-Nitroaniline	~373	Water
4-Nitroaniline	~381	Water

Note: \(\text{\text{max}} \) values are approximate and can vary with the solvent and pH.

Infrared (IR) Spectroscopy: The IR spectra of the **N-nitroaniline** isomers show characteristic absorption bands for the N-H and N-O stretching vibrations.

- N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The ortho-isomer often shows a broader band at a lower frequency due to intramolecular hydrogen bonding.
- N-O Stretching (asymmetric and symmetric): These strong absorptions are found in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of the isomers are distinct due to the different chemical environments of the aromatic protons.

- 2-Nitroaniline: The proton ortho to the nitro group is significantly downfield shifted due to the strong deshielding effect of the nitro group.
- 3-Nitroaniline: The aromatic protons exhibit complex splitting patterns.
- 4-Nitroaniline: Due to symmetry, the spectrum is simpler, typically showing two doublets for the aromatic protons.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Melting Point



This protocol describes the capillary method for determining the melting point range of the **N- nitroaniline** isomers.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline N-nitroaniline isomer is finely
 powdered. The open end of a capillary tube is pressed into the powder. The tube is then
 inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
- Measurement: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Solubility

This protocol outlines a general method for determining the solubility of **N-nitroaniline** isomers in a given solvent.

Methodology:

- Sample Preparation: A known amount of the **N-nitroaniline** isomer is added to a test tube.
- Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol) is added to the test tube in small increments.
- Equilibration: After each addition, the mixture is vigorously agitated and allowed to equilibrate at a constant temperature.
- Observation: The process is continued until the solid completely dissolves. The solubility is then calculated and expressed as g/100 mL or mol/L. For quantitative analysis, a saturated



solution is prepared, filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique like UV-Vis spectroscopy.

Determination of pKa by Potentiometric Titration

This method determines the pKa of the conjugate acid of the **N-nitroaniline** isomers by monitoring the pH of a solution during titration.

Methodology:

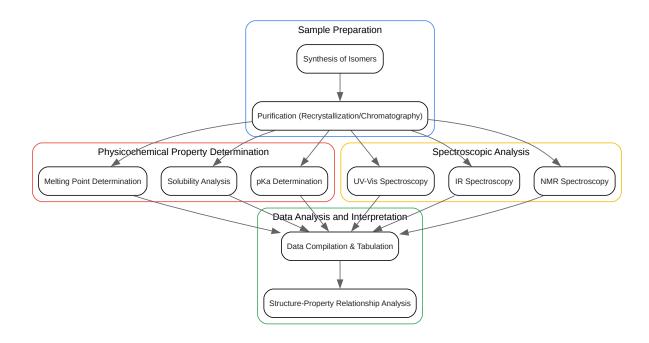
- Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: A solution of the **N-nitroaniline** isomer (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol). The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).
- Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
- Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH is recorded after each addition, allowing the reading to stabilize.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **N-nitroaniline** isomers.





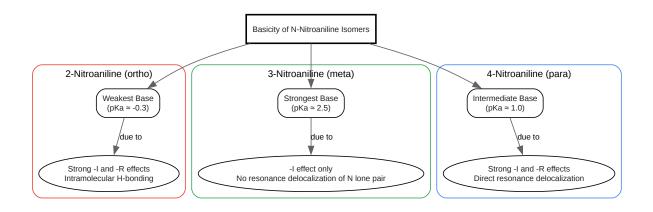
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Workflow for the physicochemical characterization of N-nitroaniline isomers.

Structure-Basicity Relationship of N-Nitroaniline Isomers

The following diagram illustrates the electronic effects influencing the basicity (pKa) of the **N-nitroaniline** isomers.





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Electronic factors influencing the basicity of **N-nitroaniline** isomers.

Conclusion

This technical guide has provided a detailed comparison of the physicochemical properties of 2-, 3-, and 4-nitroaniline. The presented data and experimental protocols offer a valuable resource for researchers and professionals in selecting the appropriate isomer for their specific application and for conducting further characterization. The distinct properties of each isomer, driven by the position of the nitro group, underscore the importance of understanding structure-property relationships in organic chemistry and drug development.

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